Tert-butyl 3,4,5-trifluorobenzoate
Overview
Description
Scientific Research Applications
Alternative to Benzoquinone in Chemical Reactions
Tert-butyl perbenzoate has been utilized as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are types of coupling reactions between acetanilides and butyl acrylate. This method operates under mild conditions (room temperature) and uses Cu(OAc)2 as a cocatalyst, enhancing the overall process efficiency (Liu & Hii, 2011).
Role in Synthesis of Hydroxybenzoic Acid
In a process for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid, a bismuth-based C-H bond activation and CO2 insertion chemistry was employed. This method utilizes the Bi(3+) complex and involves the oxyarylcarboxy dianion as an intermediate, demonstrating the versatility of tert-butyl compounds in organic synthesis (Kindra & Evans, 2014).
Photolysis Studies
Tert-butyl aroylperbenzoates have been studied using laser flash photolysis to understand the kinetics of their singlet and triplet states, as well as the aroylphenyl radicals. These studies provide insights into the behavior of these compounds under specific light-induced conditions, which is significant in photochemistry and materials science (Shah & Neckers, 2004).
Antitumor Activity Research
Tert-butyl based compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine have been synthesized and their crystal structures determined. Preliminary biological tests showed that these compounds have good antitumor activity, highlighting the potential of tert-butyl derivatives in medicinal chemistry (Ye Jiao et al., 2015).
Gas Permeation Enhancement in Polybenzimidazoles
Systematic structural variations in polybenzimidazole polymers, incorporating hexafluoroisopropylidene and tert-butyl groups, have led to substantial improvements in gas permeation properties. This research demonstrates the importance of tert-butyl compounds in enhancing the efficiency of materials used in gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).
properties
IUPAC Name |
tert-butyl 3,4,5-trifluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULGYXGCRHVJAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,4,5-trifluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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